molecular formula C21H40NNaO4S B12680704 Sodium 2-[methyl(1-oxo-9-octadecenyl)amino]ethanesulphonate CAS No. 7308-16-9

Sodium 2-[methyl(1-oxo-9-octadecenyl)amino]ethanesulphonate

Cat. No.: B12680704
CAS No.: 7308-16-9
M. Wt: 425.6 g/mol
InChI Key: IZWPGJFSBABFGL-ASTDGNLGSA-M
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Description

Sodium-N-Methyl-N-Oleyl Taurate (CAS 137-20-2) is an anionic surfactant characterized by its mildness and multifunctional properties, making it a compound of significant interest for industrial and cosmetic research applications. Its chemical structure consists of a hydrophilic taurate head group and a hydrophobic oleyl chain, granting it amphiphilic properties that allow it to effectively reduce surface tension, emulsify oils, and facilitate the removal of dirt and impurities from various substrates . In industrial research, particularly in textiles, it serves as an excellent scouring agent, wetting agent, and leveling agent for the processing of wool, silk, and other natural fibers, where it improves fabric feel and gloss while effectively removing contaminants . Its application as a foaming and cleansing agent in cosmetic research is valued for its gentle nature compared to traditional sulfate-based surfactants, making it suitable for formulations like shampoos and facial cleansers aimed at sensitive skin or color-treated hair . The compound's mechanism of action involves the formation of micelles in aqueous solution, where the hydrophobic tails sequester oils and dirt, allowing them to be rinsed away . It demonstrates good compatibility with hard water and stability across a range of pH conditions, enhancing its utility in diverse formulation environments . Researchers will find it to be a biodegradable and versatile surfactant with a well-documented profile for investigating next-generation cleaning, emulsifying, and foaming applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

7308-16-9

Molecular Formula

C21H40NNaO4S

Molecular Weight

425.6 g/mol

IUPAC Name

sodium 2-[methyl-[(E)-octadec-9-enoyl]amino]ethanesulfonate

InChI

InChI=1S/C21H41NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26;/h10-11H,3-9,12-20H2,1-2H3,(H,24,25,26);/q;+1/p-1/b11-10+;

InChI Key

IZWPGJFSBABFGL-ASTDGNLGSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemo Transformative Studies of Sodium N Methyl N Oleyl Taurate

Established Synthetic Pathways and Industrial Synthesis Routes

The industrial production of sodium-n-methyl-n-oleyl taurate primarily revolves around the reaction of N-methyltaurine with oleic acid or its derivatives.

The core of sodium-n-methyl-n-oleyl taurate synthesis lies in the formation of an amide bond between oleic acid and N-methyltaurine. wikipedia.org One common industrial method is the Schotten-Baumann reaction, which involves reacting oleoyl (B10858665) chloride with an aqueous solution of the sodium salt of N-methyltaurine. wikipedia.orgevitachem.com This process, while effective, can result in significant amounts of sodium chloride as a byproduct, which can affect the surfactant's properties. wikipedia.org

Another approach is the direct amidation of N-methyltaurine or its sodium salt with oleic acid. This reaction is typically carried out at high temperatures, around 220°C, under a nitrogen atmosphere for an extended period. wikipedia.org A challenge with this method is that the high temperatures can lead to the decomposition of N-methyltaurine, causing discoloration and an undesirable odor in the final product. wikipedia.org To mitigate this, excess fatty acid is often used, which can remain in the final product. wikipedia.org

The synthesis of the precursor N-methyltaurine can be achieved by reacting taurine (B1682933) with dimethyl carbonate. evitachem.com Another method involves the reaction of sodium isethionate with methylamine (B109427) to produce the sodium salt of N-methyltaurine. smolecule.com

Table 1: Comparison of Synthetic Methods for Sodium-n-methyl-n-oleyl taurate
Synthetic MethodPrecursorsKey Reaction ConditionsAdvantagesDisadvantages
Schotten-Baumann ReactionOleoyl chloride, Sodium N-methyltaurineControlled temperature (below 60°C) and pH (9-11). evitachem.comgoogle.comLow content of free fatty acids in the final product. wikipedia.orgHazardous starting materials, formation of sodium chloride byproduct. wikipedia.org
Direct AmidationOleic acid, N-methyltaurine (or its sodium salt)High temperature (around 220°C), nitrogen atmosphere, often with a catalyst. wikipedia.orgDirect, one-step process.High reaction temperatures can cause decomposition, discoloration, and odor; may have residual fatty acids. wikipedia.org

Following the primary synthesis reaction, a neutralization step is often necessary to form the sodium salt of the taurate. This is typically achieved by adding sodium hydroxide (B78521) or another sodium source. smolecule.com

Purification of the crude product is crucial to remove unreacted starting materials, byproducts, and impurities. Common purification techniques include filtration and distillation. smolecule.com For instance, after the Schotten-Baumann reaction, the mixture may be heated to ensure the complete reaction of any residual oleoyl chloride and to undergo defoaming and sterilization. evitachem.com In some processes, the pH of the final product is adjusted to a specific range, for example, 7.0-8.5. google.com

To improve the efficiency and overcome the challenges of high-temperature direct amidation, various catalytic approaches have been explored. Catalysts such as boric acid, zinc oxide, and sodium borohydride (B1222165) can facilitate the reaction under milder conditions. wikipedia.org Hypophosphorous acid has also been used as a catalyst in reactions involving fatty acids and taurine, with temperatures ranging from 140-320°C. smolecule.com

Optimizing reaction parameters is key to maximizing yield and purity. In the Schotten-Baumann type synthesis, controlling the temperature below 60°C and maintaining a pH between 9 and 11 are critical. evitachem.comgoogle.com The rate of addition of reactants, such as oleoyl chloride, is also carefully controlled. google.com In catalytic direct amidation, the choice of catalyst and reaction conditions such as temperature and pressure are significant factors. For example, a patented process describes a reaction at 50-100°C followed by hydrogenation at 5-8 barg. google.com

Chemical Reactivity and Degradation Mechanisms of Sodium-n-methyl-n-oleyl taurate

The stability and reactivity of sodium-n-methyl-n-oleyl taurate in different chemical environments are important for its formulation and application.

Sodium-n-methyl-n-oleyl taurate exhibits good stability against hydrolysis, particularly in acidic and alkaline conditions. google.com This stability is attributed to the amide linkage connecting the oleic acid and N-methyltaurine components, which is more resistant to hydrolysis than ester linkages found in some other surfactants. smolecule.com This allows it to maintain its performance across a broad pH range. smolecule.comgoogle.com However, under certain conditions, it can hydrolyze back to its constituent oleic acid and N-methyltaurine. evitachem.com

As an anionic surfactant, sodium-n-methyl-n-oleyl taurate can interact with cations. evitachem.com Its performance in hard water, which contains divalent cations like calcium and magnesium, is a key consideration. It has been noted to be effective in both hard and soft water. google.com The interaction with these ions can sometimes lead to the formation of complexes or precipitation, which may affect its surfactant properties. evitachem.com For instance, it can form complexes with divalent cations, which might impact its efficacy. evitachem.com In some applications, it is intentionally combined with cationic polymers, such as polyquaternium-10, to form coacervates for specific formulation benefits in products like shampoos. google.com

Emerging Synthetic Strategies and Sustainable Production of Sodium-n-methyl-n-oleyl taurate

The industrial synthesis of Sodium-n-methyl-n-oleyl taurate has traditionally been dominated by methods such as the Schotten-Baumann reaction. This process involves the use of oleoyl chloride, which is reacted with N-methyltaurine under alkaline conditions. google.comgoogle.com While effective, this route presents several challenges, including the use of hazardous materials like phosphorus trichloride (B1173362) to produce the acid chloride, and the generation of significant amounts of sodium chloride as a byproduct, which can be costly to remove. google.com These drawbacks have spurred research into more efficient, cost-effective, and environmentally benign synthetic methodologies.

Emerging strategies are increasingly focused on direct amidation and enzymatic routes that offer higher atom economy, milder reaction conditions, and alignment with the principles of green chemistry. These modern approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources, reflecting a broader trend towards sustainability in the chemical industry. datainsightsmarket.comresearchgate.net

Green Chemistry Principles Applied to Taurate Synthesis

The shift towards sustainable production of Sodium-n-methyl-n-oleyl taurate is heavily influenced by the principles of green chemistry. These principles are being applied to redesign synthetic pathways to minimize environmental impact and enhance safety.

Renewable Feedstocks and Biodegradability A primary focus of green synthesis is the use of renewable starting materials. Sodium-n-methyl-n-oleyl taurate is advantageously derived from oleic acid, which can be sourced from various vegetable oils like olive oil, palm oil, and sunflower oil, and N-methyltaurine, an amino acid derivative. polymerchem.orggoogle.comgreenagrochem.com This reliance on plant-based feedstocks reduces the dependency on petrochemicals. polymerchem.org Furthermore, the resulting surfactant is noted for its biodegradability, making it an environmentally responsible choice in formulations. greenagrochem.comupichem.com

Atom Economy and Waste Reduction Traditional methods like the Schotten-Baumann synthesis are characterized by poor atom economy, generating substantial inorganic salt waste. google.com In contrast, emerging strategies such as direct condensation of oleic acid with N-methyltaurine offer a significant improvement. This approach, which directly forms the amide bond by removing water, avoids the use of an acyl chloride intermediate, thereby preventing the formation of salt byproducts. google.com Enzymatic methods further enhance atom economy by catalyzing the reaction with high specificity under mild conditions. nih.gov

Safer Solvents and Milder Reaction Conditions A key aspect of green taurate synthesis is the move away from harsh reaction conditions and hazardous chemicals. Innovations include processes that operate at lower temperatures and pressures, and which avoid toxic reagents like phosgene (B1210022) (used for making acyl chlorides) and hazardous methylating agents like dimethyl sulfate (B86663). nih.govpatsnap.com For instance, a patented method describes the preparation of the precursor N-methyl sodium taurate using dimethyl carbonate in an aqueous solution, which is presented as a cleaner production process that avoids high-pressure synthesis. google.com Similarly, enzymatic syntheses are typically performed in aqueous media or green solvents like glycerol (B35011) under ambient conditions, further enhancing the safety and sustainability profile of the manufacturing process. researchgate.netd-nb.info

Development of Novel Catalysts and Reaction Systems

The development of new catalysts and reaction systems is central to creating more efficient and sustainable routes for producing Sodium-n-methyl-n-oleyl taurate. Research is focused on both improving traditional chemical catalysis and pioneering biocatalytic approaches.

Enzymatic Catalysis The use of enzymes as catalysts represents a significant advancement in green surfactant synthesis. nih.gov Lipases and aminoacylases are being explored for the synthesis of N-acyl amino acids, including taurates. researchgate.netnih.govd-nb.info These biocatalysts offer several advantages:

High Specificity: Enzymes can selectively catalyze the desired reaction, minimizing side products.

Mild Conditions: Enzymatic reactions proceed at or near ambient temperature and pressure in aqueous environments, which significantly reduces energy consumption and improves safety. researchgate.net

Environmental Friendliness: Enzymes are biodegradable and non-toxic.

While promising, challenges such as lower reaction yields and the cost of enzymes remain. researchgate.net Ongoing research focuses on enzyme engineering and the use of whole-cell biocatalysts to improve efficiency and economic viability. nih.govd-nb.info

Advanced Chemical Catalysis and Reaction Systems Improvements in chemical synthesis are being driven by the development of more effective catalysts and integrated reaction systems. For direct amidation reactions, catalysts such as boric acid have been utilized to synthesize related N-acyl taurates. researchgate.net Another approach involves the use of sodium methoxide (B1231860) as a catalyst. researchgate.net These catalysts are more efficient and generate less waste compared to the stoichiometric reagents used in older methods.

Innovations in reaction systems are also contributing to more sustainable production. For example, patents describe continuous, single-pot production processes that increase automation and efficiency. google.com One such process involves spraying the fatty acyl chloride into the reaction vessel to create fine droplets, which enhances the reaction surface area and control. google.com These integrated systems, combined with milder catalysts, are paving the way for the large-scale, eco-friendly production of Sodium-n-methyl-n-oleyl taurate.

Data Tables

Table 1: Comparison of Synthetic Routes for N-Acyl Taurates

FeatureSchotten-Baumann ReactionDirect CondensationEnzymatic Synthesis
Primary Reactants Fatty Acyl Chloride, N-methyltaurineFatty Acid, N-methyltaurineFatty Acid, N-methyltaurine
Key Reagents/Catalysts NaOH, Hazardous intermediates (e.g., PCl₃) google.comDehydrating agents, catalysts (e.g., boric acid) google.comresearchgate.netEnzymes (e.g., Lipase, Aminoacylase) nih.gov
Reaction Conditions Alkaline, often involves hazardous materials google.compatsnap.comHigh temperatures (140-320 °C) to remove water smolecule.comMild (near ambient temperature and pressure) researchgate.net
Byproducts Significant NaCl waste google.comWaterMinimal
Advantages Well-established, high conversionHigher atom economy, avoids hazardous intermediatesHighly specific, environmentally friendly, safe conditions nih.gov
Disadvantages Poor atom economy, hazardous waste, costly purification google.comHigh energy consumptionPotentially lower yields, catalyst cost and stability researchgate.net

Table 2: Overview of Catalysts in Taurate Synthesis

Catalyst TypeExample(s)Reaction TypeKey Advantages
Biocatalyst Lipase, AminoacylaseEnzymatic AmidationHigh selectivity, mild reaction conditions, biodegradable nih.govd-nb.info
Acid Catalyst Boric Acid, Hypophosphorous Acid researchgate.netsmolecule.comDirect AmidationFacilitates dehydration, relatively inexpensive
Base Catalyst Sodium Methoxide researchgate.netAmidation from EstersEffective for reactions using fatty acid esters as starting material
Phase Transfer Catalyst Not specified for oleyl taurate, but used for related compoundsInterfacial ReactionsCan improve reaction rates between immiscible reactants

Physico Chemical Properties and Self Assembly of Sodium N Methyl N Oleyl Taurate in Aqueous Systems

Micellization Behavior and Aggregate Formation

The self-assembly of sodium-n-methyl-n-oleyl taurate into micelles is a key characteristic that dictates its functionality in various applications. This process is governed by the concentration of the surfactant and other ambient conditions.

The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, defined as the concentration at which micelles begin to form. wikipedia.org Above the CMC, additional surfactant molecules added to the system predominantly form micelles. wikipedia.org For sodium-n-methyl-n-oleyl taurate, the CMC is a crucial indicator of its efficiency as a surface-active agent. The CMC can be determined by monitoring changes in the physical properties of the solution as a function of surfactant concentration. wikipedia.org

A common method for determining the CMC involves plotting a physical property that is sensitive to micellization, such as surface tension, against the surfactant concentration. The point at which a distinct change in the slope of this plot occurs is taken as the CMC. wikipedia.org While this visual method can be subjective, more advanced techniques provide greater accuracy. wikipedia.org Research indicates that the critical micelle concentration for the oleic component of sodium-N-methyl-N-tall oil taurate, which is structurally very similar to sodium-n-methyl-n-oleyl taurate, is approximately 0.04% by weight. smolecule.com Surfactants with longer hydrophobic tails, like the C18 chain in sodium-n-methyl-n-oleyl taurate, generally have lower CMCs compared to their shorter-chain counterparts. researchgate.net

Above the critical micelle concentration, surfactant molecules aggregate to form various structures. The specific morphology of these micelles is influenced by factors such as surfactant concentration, temperature, and the presence of salts. acs.org Initially, spherical micelles may form. As the concentration increases, these can grow into cylindrical or elongated structures, often referred to as wormlike micelles. mdpi.com

The formation of these different micellar shapes is explained by the surfactant packing parameter, which relates the volume of the hydrophobic tail, its length, and the effective area of the hydrophilic headgroup. acs.org A packing parameter around 1/3 favors the formation of spherical micelles, while a value closer to 1/2 promotes the growth of cylindrical or wormlike micelles. acs.org The presence of long, flexible wormlike micelles, which can be several microns in length, can entangle to form a transient network, significantly increasing the viscoelasticity of the solution. acs.orgresearchgate.net

The structure of the micellar aggregates of sodium-n-methyl-n-oleyl taurate is not static but evolves with increasing surfactant concentration. At concentrations just above the CMC, small, roughly spherical micelles are typically present. As the concentration is further increased, these initial micelles can grow into larger, more elongated structures like prolate ellipsoids or short cylindrical micelles. acs.org

This growth is accompanied by an increase in the aggregation number, which is the average number of surfactant molecules per micelle. For some surfactant systems, a maximum aggregation number is reached at a certain concentration. acs.org Beyond this point, the micelles may become entangled, forming a network that behaves similarly to a polymer solution. acs.org This transition from individual micelles to an entangled network is a key factor in the dramatic changes observed in the rheological properties of the solution.

Rheological Characteristics and Viscoelasticity of Sodium-n-methyl-n-oleyl taurate Solutions

The macroscopic flow behavior, or rheology, of sodium-n-methyl-n-oleyl taurate solutions is intrinsically linked to the microscopic arrangement of the surfactant molecules into micelles. The formation of entangled wormlike micelles, in particular, imparts significant viscoelastic properties to the fluid.

Temperature has a profound effect on the rheological properties of sodium-n-methyl-n-oleyl taurate solutions. An increase in temperature generally leads to a decrease in the viscosity of these solutions. researchgate.netresearchgate.net This is attributed to changes in the micellar structure. As the temperature rises, the average length of the wormlike micelles decreases. researchgate.netresearchgate.net For instance, heating from 25 to 45 °C can cause the average contour length of the micelles to decrease from 2 micrometers to 700 nanometers. researchgate.netresearchgate.net This shortening of the micelles is a primary reason for the observed reduction in viscosity. researchgate.netresearchgate.net

The table below illustrates the effect of temperature on the viscosity of a gel formulation containing sodium N-oleyl N-methyl taurate.

Temperature (°C)Viscosity (Pa·s)
25~100
40~10
60~1
Data is illustrative and based on trends described in the literature. google.com

In some complex systems containing sodium-n-methyl-n-oleyl taurate and nanoparticles, an increase in temperature can paradoxically lead to an increase in viscosity. aip.orgresearchgate.net This is thought to be caused by an increase in the number of end-groups in the cylindrical micelles that can attach to the nanoparticles. researchgate.net

The viscoelastic behavior of solutions containing entangled wormlike micelles, such as those formed by sodium-n-methyl-n-oleyl taurate, can often be described by the Maxwell model for a fluid. researchgate.netacs.org This model characterizes the fluid as having both viscous and elastic properties. In the low-frequency regime of oscillatory tests, the rheological behavior can be described by a simple Maxwell material. researchgate.net

The Maxwell model is particularly applicable to systems that exhibit a single relaxation time, which corresponds to the time it takes for the stressed micellar network to relax. acs.org However, in some cases, especially at high frequencies, deviations from the simple Maxwell model are observed, suggesting the presence of additional, faster relaxation processes. sci-hub.se The linear viscoelastic data for many wormlike micellar solutions show that they behave as a Maxwell fluid. researchgate.netacs.org

Entanglement Transitions and Network Formation in Concentrated Surfactant Systems

In concentrated aqueous solutions, Sodium-n-methyl-n-oleyl taurate (SMOT) exhibits complex self-assembly behavior, transitioning from individual micelles to entangled networks with viscoelastic properties. This phenomenon is primarily driven by the formation of elongated, flexible, wormlike micelles (WLMs). At concentrations above a critical overlap concentration (C*), these WLMs can entangle, much like polymer chains in a solution, to form a transient, three-dimensional network. researchgate.netacs.org This network structure imparts significant viscosity and elasticity to the fluid. google.com

The rheological properties of these systems are sensitive to external conditions such as temperature. For instance, studies on aqueous solutions of SMOT have shown that an increase in temperature from 25°C to 45°C leads to a significant decrease in the average contour length of the micelles. researchgate.net This shortening of the micellar chains is attributed to the increased thermal motion of the surfactant molecules and is a primary reason for the substantial reduction in the viscosity of the micellar solutions at higher temperatures. researchgate.net

Table 1: Effect of Temperature on the Average Contour Length of SMOT Micelles This table is interactive. Users can sort and filter the data.

Temperature (°C) Average Micelle Contour Length
25 2.0 µm
45 700 nm

Data sourced from a study on the rheological properties of aqueous SMOT solutions. researchgate.net

The addition of other components, such as nanoparticles, can further modify the network. In a viscoelastic fluid composed of 3 wt% SMOT and 6 wt% NaCl, the introduction of 22 nm silica (B1680970) nanoparticles was observed to first increase the zero-shear viscosity, reaching a maximum at 0.9 wt% nanoparticles, before declining. mdpi.comresearchgate.net This suggests that the nanoparticles can initially act as junction points, strengthening the WLM network, but at higher concentrations, they can lead to a disruption of the network structure, possibly through increased electrostatic repulsion or interparticle aggregation. mdpi.com Such viscoelastic surfactant fluids are of interest for applications like hydraulic fracturing. mdpi.com

Interfacial Phenomena and Surface Activity of Sodium-n-methyl-n-oleyl taurate

Mechanism of Surface and Interfacial Tension Reduction

The surface activity of Sodium-n-methyl-n-oleyl taurate stems from its amphiphilic molecular structure. The molecule consists of a long, hydrophobic oleyl tail and a polar, hydrophilic N-methyl taurate headgroup. smolecule.com This dual nature drives the molecules in an aqueous solution to adsorb at interfaces, such as the air-water or oil-water interface. smolecule.comguidechem.com

At the interface, the surfactant molecules orient themselves with their hydrophobic tails directed away from the water phase (e.g., into the air or an oil phase) and their hydrophilic heads remaining in the water. This arrangement is energetically favorable as it reduces the disruption of hydrogen bonding between water molecules, thereby lowering the free energy of the system. This reduction in free energy manifests as a decrease in surface tension (at the air-water interface) or interfacial tension (at the oil-water interface). alfa-chemistry.com Research indicates that a 1% aqueous concentration of a taurate derived from tall oil, which has a similar oleic component, exhibits a static surface tension of approximately 35 millinewtons per meter (mN/m). smolecule.com The critical micelle concentration (CMC), the concentration at which micelles begin to form in the bulk solution and the surface tension reaches its minimum value, for the oleic component is reported to be around 0.04% by weight. smolecule.com

Foaming Dynamics, Stability, and Characterization

Sodium-n-methyl-n-oleyl taurate is recognized for its excellent foaming properties, contributing to a dense and creamy lather in formulations. echemi.comspecialchem.comthegoodscentscompany.com The process of foam formation and its subsequent stability are governed by the surfactant's influence on the liquid's surface properties.

The reduction in surface tension caused by SMOT facilitates the formation of foam by lowering the energy required to entrain gas bubbles within the liquid and create a larger interfacial area. alfa-chemistry.com Once the foam is generated, its stability is largely determined by the characteristics of the surfactant film at the gas-liquid interface of the bubbles. Adsorbed SMOT molecules form a cohesive and viscoelastic film that surrounds the gas bubbles. alfa-chemistry.com This film provides a repulsive barrier that counteracts the forces causing bubble coalescence, such as drainage of the liquid from the lamellae between bubbles. The enhanced viscosity and quality of the foam are key attributes noted in its applications. specialchem.com Furthermore, patent literature indicates that SMOT can form stable foams even under acidic conditions, highlighting its robustness across different environments. google.com

Emulsification Efficacy and Mechanisms of Emulsion Stabilization

Sodium-n-methyl-n-oleyl taurate functions as an effective emulsifier, capable of creating and stabilizing systems of immiscible liquids, such as oil and water. smolecule.comguidechem.comechemi.com Its emulsifying action is crucial in many cosmetic and industrial applications. smolecule.comguidechem.com

The primary mechanism of emulsion stabilization involves the adsorption of SMOT molecules at the oil-water interface. The surfactant's amphiphilic nature allows it to bridge the two phases, forming a protective film around the dispersed oil droplets. specialchem.commdpi.com This interfacial film acts as a physical barrier that prevents the droplets from making direct contact and coalescing. mdpi.com

In addition to this steric hindrance, the stabilization is enhanced by electrostatic repulsion. The anionic nature of the taurate headgroup imparts a negative charge to the surface of the oil droplets. This creates repulsive electrostatic forces between the droplets, further preventing their aggregation and improving the long-term stability of the emulsion. mdpi.com The presence of SMOT has been shown to improve the stability of emulsions under various pH and temperature conditions. smolecule.com In practical tests, compositions containing as little as 0.20-0.27 parts of sodium-N-methyl-n-oleyl taurate have been demonstrated to rapidly produce a milky, uniform emulsion from petroleum jelly and water. google.com

Intermolecular Interactions and Multi Component System Behavior of Sodium N Methyl N Oleyl Taurate

Synergistic and Antagonistic Interactions with Other Surfactant Classes

The performance of Sodium N-methyl-N-oleoyl taurate in formulations is often enhanced through strategic blending with other surfactant classes. These interactions can be either synergistic, leading to improved properties, or antagonistic, resulting in diminished performance.

For instance, in mixtures with non-ionic surfactants like Triton X-100, a synergetic effect in reducing surface tension has been observed. scielo.org.mx This is often due to favorable interactions between the different surfactant headgroups and a reduction in electrostatic repulsion, allowing for more densely packed interfacial layers. scielo.org.mx The composition of these mixed micelles and adsorbed layers is often enriched with the more surface-active component. scielo.org.mx

Interactions with cationic surfactants can be particularly strong, driven by electrostatic attraction. In non-equimolar mixtures of anionic and cationic surfactants, such as sodium dodecyl sulfate (B86663) (SDS) and dodecyltrimethylammonium (B156365) bromide (DTAB), the formation of ion pairs is a dominant factor in the composition of the adsorbed monolayer at oil-water interfaces. nih.gov This suggests that similar strong interactions would occur between Sodium N-methyl-N-oleoyl taurate and cationic surfactants, influencing interfacial properties.

The table below summarizes the critical micelle concentration of Sodium N-methyl-N-oleoyl taurate and a related compound.

SurfactantCritical Micelle Concentration (CMC) (% by weight)
Sodium methyl oleoyl (B10858665) taurate0.04% smolecule.com
Oleic component of Sodium-N-methyl-N-tall oil taurate0.04% smolecule.com

Sodium N-methyl-N-oleoyl taurate is known for its ability to form viscoelastic gels, particularly in the presence of salts like sodium chloride or calcium chloride. google.com The rheological properties of these systems can be further modulated by the addition of a secondary surfactant. For example, mixing Sodium N-methyl-N-oleoyl taurate with potassium oleate (B1233923) can create viscoelastic gels suitable for alkaline conditions. google.com Similarly, the addition of oleyl diethanolamide can induce the formation of a viscoelastic gel even without added salt. google.com

The foaming properties of Sodium N-methyl-N-oleoyl taurate are also influenced by the presence of other surfactants. While it produces a stable foam on its own, especially under acidic conditions, combining it with other surfactants can enhance foam quality and stability. specialchem.comgoogle.com Synergistic effects in foaming are often observed when it is combined with other surfactants, leading to a richer and more stable lather. smolecule.com However, in certain applications, such as in pigmented inks, the foaming of Sodium N-methyl-N-oleoyl taurate can be excessive, necessitating the use of defoamers. google.com

The following table illustrates the effect of a secondary surfactant on the rheology of a Sodium N-methyl-N-oleoyl taurate formulation.

Primary SurfactantSecondary SurfactantResulting Property
N-oleyl N-methyl tauratePotassium oleateFormation of a viscoelastic gel under alkaline conditions google.com
Sodium N-oleyl N-methyl taurateOleyl diethanolamideFormation of a viscoelastic gel without added salt google.com

Interactions with Polymeric Systems and Biomacromolecules (e.g., Chitosan (B1678972), Proteins)

The interaction of Sodium N-methyl-N-oleoyl taurate with polymers and biomacromolecules is of significant interest in various applications, from personal care to drug delivery. These interactions are driven by a combination of electrostatic and hydrophobic forces.

Sodium N-methyl-N-oleoyl taurate can form complexes with cationic polymers such as chitosan and poly(diallyldimethylammonium chloride) (PDADMAC). arxiv.orgmdpi.com The initial stage of this interaction often involves the adsorption of surfactant molecules onto the polymer chain, driven by electrostatic attraction between the anionic headgroup of the surfactant and the cationic charges on the polymer.

Studies on similar systems, such as sodium N-lauroyl-N-methyltaurate (SLMT) with PDADMAC, show that the formation of these complexes is a two-step process. arxiv.org It begins with the adsorption of pre-formed polyelectrolyte-surfactant complexes from the bulk solution, followed by a reorganization at the interface. arxiv.org The structure and properties of these complexes are dependent on the concentrations of both the surfactant and the polymer.

Molecular modeling studies on the interaction of chitosan with lipopolysaccharides (LPS), another complex biomacromolecule, have shown that the binding energy and the number of stabilizing bonds are influenced by the chemical structure of the chitosan. nih.gov This suggests that the specific nature of the polymer will significantly affect its interaction with Sodium N-methyl-N-oleoyl taurate.

The formation of surfactant-polymer complexes significantly impacts the properties of the solution. The association between cationic polymers like chitosan and anionic surfactants such as sodium dodecyl sulfate (SDS) can lead to an initial collapse of the polymer chain at low surfactant concentrations, followed by the formation of a viscoelastic layer at higher concentrations. acs.org

The surface charge of the complexes can also be inverted. For instance, the interaction between chitosan and SDS can lead to a net charge reversal of the polymer-surfactant complexes as the number of associated surfactant molecules per polymer segment exceeds one. acs.org This charge reversal influences the stability of the complexes and their interaction with surfaces.

The turbidity of the solution is also affected. Phase separation, indicated by increased turbidity, can occur in the concentration range where low charge density complexes are formed. acs.org At higher surfactant concentrations, soluble aggregates are often formed, leading to a decrease in turbidity. acs.org

The table below shows the effect of SDS concentration on the properties of a chitosan solution, which can be considered analogous to the behavior of Sodium N-methyl-N-oleoyl taurate.

SDS Concentration relative to CMCEffect on Chitosan LayerBulk Solution Property
LowCollapse of the polymer layer acs.orgPhase separation (increased turbidity) acs.org
HighFormation of a nonrigid, viscoelastic layer acs.orgFormation of soluble aggregates acs.org

Interaction with Inorganic Nanoparticles and Colloidal Dispersions

The interaction of Sodium N-methyl-N-oleoyl taurate with inorganic nanoparticles is crucial for the stability and performance of colloidal dispersions. The surfactant can adsorb onto the surface of nanoparticles, modifying their surface properties and influencing their interactions with the surrounding medium and other components. researchgate.net

Research on composite systems containing sodium methyl oleoyl taurate, sodium chloride, and silica (B1680970) nanoparticles has shown that the viscosity and relaxation time of the surfactant solution can be significantly altered by the nanoparticle concentration. researchgate.net The addition of silica nanoparticles to a micellar solution of sodium oleoyl methyl taurate can lead to a dramatic change in viscosity and relaxation time, with the elastic modulus reaching a constant value after a certain nanoparticle concentration. researchgate.netresearchgate.net

The mechanism behind this is thought to be an increase in the number of end groups in the cylindrical micelles formed by the surfactant, which can then attach to the nanoparticles. researchgate.net This interaction is also temperature-dependent, with a temperature rise leading to a significant increase in the viscosity of surfactant solutions containing nanoparticles. researchgate.net

The surface chemistry of the nanoparticles is a critical factor in these interactions. The surface charge of nanoparticles plays a significant role in their interaction with cells and other biological systems, and this can be modulated by the adsorption of surfactants like Sodium N-methyl-N-oleoyl taurate. nih.gov

The table below summarizes the effect of silica nanoparticle concentration on the rheological properties of a sodium oleoyl methyl taurate solution.

Nanoparticle (Silica) ConcentrationEffect on Viscosity and Relaxation TimeEffect on Elastic Modulus
Increasing concentrationExtreme change researchgate.netresearchgate.netRises to a constant value after ~0.9 wt.% researchgate.netresearchgate.net

Role in Stabilizing Nanoparticle Suspensions and Dispersions

Sodium-n-methyl-n-oleyl taurate, an anionic surfactant, plays a significant role as a dispersant in stabilizing nanoparticle suspensions and preventing the reaggregation of nanoparticles. researchgate.net Its effectiveness stems from its molecular structure, which allows it to adsorb onto the surface of particles, creating repulsive forces that overcome attractive forces between particles, thus preventing agglomeration. researchgate.net This capability is crucial in processes such as wet stirred media milling, where it is used to disperse aggregates of primary particles, like those of organic pigments, ensuring a stable nanosuspension. researchgate.net

In more complex systems, Sodium-n-methyl-n-oleyl taurate can work synergistically with other stabilizers. For instance, in the production of griseofulvin (B1672149) nanoparticles, the inclusion of a non-ionic polymer, hydroxypropylmethylcellulose (B13716658) (HPMC), along with the anionic surfactant in the milling slurry leads to co-adsorption of both substances onto the nanoparticle surfaces. kcl.ac.uk This combined action enhances the stability of the dispersion, even though HPMC alone does not adsorb onto the griseofulvin nanoparticles. kcl.ac.uk Research has indicated that intermediate concentrations of Sodium-n-methyl-n-oleyl taurate are particularly effective in producing the smallest nanoparticles. kcl.ac.uk

The utility of this taurate derivative extends to engineered nanofluids, such as those containing carbon nanoparticles for thermal transfer applications. google.com In these systems, surfactants are essential for stabilizing the nanoparticle dispersion within the base fluid. google.com Sodium-n-methyl-n-oleyl taurate is identified as a suitable anionic surfactant for this purpose, contributing to the creation of stable suspensions of carbon nanoparticles. google.com The process involves dispersing the nanoparticles directly into a mixture of the thermal transfer fluid and surfactants, often with the aid of physical agitation like ultrasonication, to achieve a stable dispersion. google.com

Effects on Colloidal Stability and Rheological Modulation of Hybrid Systems

Sodium-n-methyl-n-oleyl taurate significantly influences the colloidal stability and rheological behavior of hybrid systems, particularly those containing nanoparticles. The interaction between the surfactant's micelles and the nanoparticles can lead to substantial changes in the system's viscosity and viscoelastic properties. researchgate.net

In aqueous micellar solutions of Sodium-n-methyl-n-oleyl taurate (also referred to as Sodium methyl oleoyl taurate or SOMT), the addition of silica nanoparticles can dramatically alter the system's rheology. researchgate.netaip.org Research on composite systems containing SOMT, sodium chloride, and silica nanoparticles has shown that the viscosity and relaxation time of the surfactant solution vary with the concentration of nanoparticles. aip.orgresearchgate.net For example, in a system composed of 3 wt% SOMT and 6 wt% NaCl, the maximum viscosity was achieved with the addition of 0.9 wt% of 22 nm silica nanoparticles. mdpi.com

The temperature of the system also plays a critical role. An increase in temperature can lead to a significant rise in the viscosity of the surfactant solution when nanoparticles are present. researchgate.netaip.org This phenomenon is attributed to an increase in the number of end groups in the cylindrical micelles formed by the surfactant, which can then attach to the nanoparticle surfaces. researchgate.net Conversely, in the absence of nanoparticles, heating the surfactant solution typically decreases viscosity due to a reduction in the length of the cylindrical micelles. researchgate.net

The table below summarizes the findings from a study on a hybrid system containing Sodium-n-methyl-n-oleyl taurate and silica nanoparticles, illustrating the impact of nanoparticle concentration on the system's rheological properties.

ComponentConcentration (wt%)Nanoparticle TypeNanoparticle Size (nm)Observed Effect on Viscosity
Sodium-n-methyl-n-oleyl taurate3Silica (SiO₂)22Maximum viscosity reached at 0.9 wt% nanoparticle concentration. mdpi.com
Sodium Chloride6

These interactions highlight the capacity of Sodium-n-methyl-n-oleyl taurate to act as a rheology modifier in complex colloidal systems. The interplay between the surfactant micelles, nanoparticles, and electrolytes like sodium chloride allows for the fine-tuning of the mechanical properties of the fluid, which is essential for various industrial applications. researchgate.netaip.orgmdpi.com The formation of branched micelles can occur under high salt concentrations, which in turn affects the rheological behavior of the system. aip.org

Environmental Behavior and Mechanistic Ecotoxicology of Sodium N Methyl N Oleyl Taurate

Biodegradation Pathways and Environmental Degradation Kinetics

The breakdown of Sodium N-methyl-N-oleyl taurate in the environment is a critical factor in determining its potential for persistence and long-term impact.

Studies have shown that Sodium N-methyl-N-oleyl taurate is susceptible to biodegradation. In a study using activated sludge, it demonstrated a 47-52% exertion of its theoretical oxygen demand (TOD) in 5 days, indicating a degree of biodegradability. epa.gov Furthermore, read-across data from structurally similar substances supports the notion of its degradation. For instance, Sodium N-methyl cocoyl taurinate and other derivatives have been shown to be readily biodegradable. europa.eu Specifically, N-methyltaurine, a related compound, is reported to be readily biodegradable, achieving 62% biochemical oxygen demand (BOD) after 28 days in an OECD 301C guideline study. europa.eu It is also described as being rapidly biodegradable by plant rhizosphere microbes. europa.eu

Table 1: Biodegradation Data of Sodium N-methyl-N-oleyl taurate and Related Compounds

Compound Test System Biodegradation Metric Result Reference
Sodium N-oleyl-N-methyl taurate Activated Sludge % of TOD 47-52% in 5 days epa.gov
N-methyltaurine OECD 301C % BOD 62% after 28 days europa.eu
Sodium N-methyl oleoyl (B10858665) taurinate --- --- Readily biodegradable europa.eu
Sodium N-methyl cocoyl taurinate --- --- Readily biodegradable europa.eu

The initial step in the breakdown of alkyl taurate amides like Sodium N-methyl-N-oleyl taurate is expected to be the hydrolysis of the amide linkage. cir-safety.org This process, catalyzed by fatty acid amide hydrolase, would yield sodium N-methyl taurine (B1682933) and oleic acid. cir-safety.org

Following this initial hydrolysis, the resulting metabolites would undergo further degradation. N-methyltaurine is known to be readily biodegradable. europa.eu Oleic acid, a common fatty acid, is also expected to be readily mineralized in the environment. The general catabolic pathway for similar anionic surfactants involves terminal oxidation and shortening of the alkyl chain, followed by further breakdown into common intermediary metabolites and ultimately carbon dioxide. shu.ac.uk

Environmental Transport and Bioavailability Considerations

The movement and availability of Sodium N-methyl-N-oleyl taurate in the environment are governed by its physicochemical properties and interactions with environmental matrices.

As a surfactant, Sodium N-methyl-N-oleyl taurate has an affinity for interfaces. eosca.eu This property suggests that it will partition from the water phase to sediment and soil. ecetoc.org While specific studies on the adsorption/desorption coefficients (Koc) for Sodium N-methyl-N-oleyl taurate are not detailed in the available literature, it is a mandatory requirement for surface-active substances in some regulatory frameworks to have a measured sediment partition coefficient. eosca.eu The interaction with soil and sediment particles will influence its mobility and bioavailability in the environment. eosca.eu

The partitioning of surfactants between water and sediment is a key process influencing their environmental concentration and potential effects. For surface-active substances, the n-octanol/water partition coefficient (log Pow) is generally not considered a relevant parameter due to their tendency to form emulsions and accumulate at interfaces. eosca.eu Therefore, direct measurement of the sediment/water partition coefficient (Psw) or the organic carbon-normalized partition coefficient (Koc) is preferred. eosca.eu It is expected that Sodium N-methyl-N-oleyl taurate will adsorb to particulate matter and sediment in the aquatic environment. eosca.euecetoc.org

Mechanistic Ecotoxicological Investigations on Aquatic Ecosystems

The ecotoxicity of Sodium N-methyl-N-oleyl taurate has been evaluated in aquatic organisms. An acute toxicity study on the marine mysid shrimp (Mysidopsis bahia) exposed to Sodium Methyl Oleoyl Taurate determined a 48-hour LC50 of 19.1 mg/L. eosca.eu The LC50 value represents the concentration of a substance that is lethal to 50% of the test organisms within a specified time.

It is important to note that while some anionic surfactants can cause skin irritation at concentrations of 5%, comprehensive ecotoxicological data for Sodium N-methyl-N-oleyl taurate remains limited. nih.gov Further research is needed to fully understand its potential long-term effects and the mechanisms of toxicity in various aquatic species.

Table 2: Ecotoxicity Data for Sodium Methyl Oleoyl Taurate

Test Organism Exposure Duration Endpoint Value (mg/L) Reference
Mysidopsis bahia (mysid shrimp) 48 hours LC50 19.1 eosca.eu

Analytical Methodologies and Characterization Techniques for Sodium N Methyl N Oleyl Taurate

Spectroscopic Analysis for Structural Elucidation and Quantitative Determination

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of Sodium-n-methyl-n-oleyl taurate. They provide detailed information about the molecular framework and the specific arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of Sodium-n-methyl-n-oleyl taurate. Both ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the oleyl chain, the N-methyl group, and the taurate backbone.

While specific experimental spectral data for this compound is not widely published, the expected chemical shifts can be accurately predicted based on its known structure and established principles of NMR spectroscopy. Computational methods, such as those employing Density Functional Theory (DFT), can predict chemical shifts with high accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C.

The ¹H NMR spectrum is expected to show characteristic signals for the olefinic protons of the oleyl group's double bond (~5.3 ppm), the N-methyl group singlet (~3.0 ppm), and the methylene (B1212753) groups of the taurate and fatty acid chain. The ¹³C NMR spectrum would similarly display distinct signals for the carbonyl carbon of the amide (~174 ppm), the olefinic carbons (~130 ppm), the N-methyl carbon (~35 ppm), and the carbons of the ethyl-sulfonate group.

Predicted ¹H and ¹³C NMR Chemical Shifts for the N-methyl-N-oleoyl taurine (B1682933) Moiety

Functional Group Atoms Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oleyl ChainTerminal CH₃~0.88~14
Oleyl ChainBulk CH₂~1.2-1.4~22-32
Oleyl ChainCH₂ adjacent to C=C~2.01~27
Oleyl ChainCH₂ adjacent to C=O~2.35~34
Oleyl ChainCH=CH~5.34~130
AmideC=O-~174
N-MethylN-CH₃~3.05~35
Taurate BackboneN-CH₂~3.60~48
Taurate BackboneCH₂-SO₃~3.25~50

Note: Predicted values are based on standard chemical shift ranges and computational models. Actual experimental values may vary depending on solvent and other experimental conditions.

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of Sodium-n-methyl-n-oleyl taurate. The exact mass of the molecule is 425.2576 g/mol for the sodium salt (C₂₁H₄₀NNaO₄S) sci-hub.se. High-resolution mass spectrometry can confirm this mass with high precision, verifying the molecular formula.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation and for identifying trace-level impurities or metabolites. By selecting the molecular ion (or a related adduct) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For N-acyl taurates, fragmentation typically occurs at the amide bond and within the taurine moiety.

Expected key fragmentations would include:

Cleavage of the amide bond: This would lead to the formation of an oleoyl (B10858665) cation ([C₁₈H₃₃O]⁺) and a fragment corresponding to N-methyltaurine.

Loss of the sulfonate group: A neutral loss of SO₃ (80 Da) from the parent molecule is a common fragmentation pathway for sulfonated compounds.

Fragmentation of the oleyl chain: The long aliphatic chain can undergo fragmentation, typically resulting in a series of losses of 14 Da (CH₂ units).

These predictable fragmentation patterns allow for the development of sensitive and specific analytical methods, such as multiple reaction monitoring (MRM), for quantifying the compound in complex matrices.

Expected Key Fragment Ions in MS/MS Analysis

Precursor Ion (m/z) Proposed Fragment Ion Fragmentation Pathway
402.26 ([M-Na]⁻)322.28Neutral loss of SO₃
402.26 ([M-Na]⁻)265.25Cleavage yielding oleoyl fragment
402.26 ([M-Na]⁻)138.03Cleavage yielding N-methyltaurine fragment
426.26 ([M+H]⁺)265.25Cleavage yielding oleoyl cation

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating Sodium-n-methyl-n-oleyl taurate from other components in a mixture, allowing for its accurate quantification and the assessment of product purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing the purity and composition of Sodium-n-methyl-n-oleyl taurate. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose .

A typical method involves a C18 or similar nonpolar stationary phase with a polar mobile phase, usually a mixture of acetonitrile (B52724) and water with an acidic modifier . For mass spectrometry detection, a volatile acid like formic acid is used, whereas for UV detection, phosphoric acid can be employed . This method can effectively separate the main compound from unreacted starting materials, such as oleic acid and N-methyltaurine, as well as other byproducts. Specific HPLC methods have been developed to target these potential impurities, ensuring the quality of the final product.

Exemplary HPLC Methods for Analysis

Parameter Method 1: Purity Analysis Method 2: Oleic Acid Impurity Method 3: N-Methyltaurine Impurity
Column Newcrom R1 or C18YMC Pack ODS-AQ, 5 µmWaters AccQ-Tag, 4 µm
Mobile Phase Acetonitrile, Water, Phosphoric Acid95% (Acetonitrile/Methanol/n-Hexane/Acetic Acid) and 5% Water10 mM Phosphate Buffer (pH 6)
Mode Isocratic or GradientIsocraticIsocratic
Detection UV, Evaporative Light Scattering Detector (ELSD), MSUV-VisUV-Vis (after pre-column derivatization with DNFB)
Purpose Quantify main component and general impuritiesQuantify residual oleic acidQuantify residual N-methyltaurine

Due to its high molecular weight and salt nature, Sodium-n-methyl-n-oleyl taurate is non-volatile and therefore not directly amenable to analysis by Gas Chromatography (GC). However, GC is a valuable tool for analyzing volatile impurities that may be present from the manufacturing process or for identifying volatile degradation products that may form under thermal or oxidative stress.

A key application of GC in this context is the analysis of the fatty acid profile. The amide bond of the surfactant can be hydrolyzed to liberate the oleic acid. This fatty acid is then derivatized, typically to its fatty acid methyl ester (FAME), which is volatile and well-suited for GC analysis. This approach allows for verification of the identity and purity of the lipophilic oleyl chain. Furthermore, Pyrolysis-GC-MS can be employed to study thermal degradation pathways by analyzing the volatile fragments produced upon heating the sample to high temperatures in an inert atmosphere.

Potentiometric and Photometric Titration Methods

Titration methods provide a classical, cost-effective, and reliable means for quantifying the concentration of anionic surfactants like Sodium-n-methyl-n-oleyl taurate.

Potentiometric Titration: This is a widely used method for determining the active matter content of anionic surfactants psgraw.com. The technique involves titrating the anionic surfactant solution with a standard solution of a cationic surfactant, such as Hyamine® 1622 (Benzethonium chloride) metrohm.com. The endpoint is detected by a surfactant-sensitive electrode, which registers a sharp change in potential when the anionic surfactant has been fully complexed by the cationic titrant psgraw.com. The titration is often performed in a two-phase system (water/organic solvent) to facilitate the reaction and precipitation of the resulting complex metrohm.com.

Photometric Titration: Photometric titration offers an alternative to potentiometric detection of the endpoint. This method relies on a color change produced by an indicator. In the classic "Epton method," a two-phase system (e.g., water/chloroform) is used with a mixed indicator like methylene blue mt.comrice.edu. The anionic surfactant forms a complex with the cationic dye, which is extracted into the organic phase. During titration with a cationic surfactant, the anionic surfactant is displaced from the dye complex, causing a color change in one of the phases, which can be monitored with a phototrode or spectrophotometer mt.commt.com. Newer, single-phase aqueous methods have also been developed using indicators like tetrabromophenolphthalein (B75775) ethyl ester (TBPE), which eliminates the need for chlorinated solvents.

Summary of Titration Methods

Method Principle Titrant Endpoint Detection Key Features
Potentiometric Titration Formation of an insoluble complex between anionic and cationic surfactants.Cationic Surfactant (e.g., Hyamine® 1622)Sharp potential change measured by a surfactant-sensitive electrode.High precision; avoids use of chlorinated solvents and subjective color interpretation.
Photometric Titration (Epton Method) Displacement of a cationic dye from an ion-pair complex by the titrant in a two-phase system.Cationic Surfactant (e.g., Hyamine® 1622)Color change of an indicator (e.g., Methylene Blue) in the organic phase, monitored by a phototrode.Well-established standard method (ISO 2271, ASTM D1681); can be automated.

Advanced Photometric Determination of Anionic Surfactant Content

The quantification of anionic surfactants like Sodium-n-methyl-n-oleyl taurate can be effectively achieved using advanced photometric titration methods. This technique is a refinement of the classical two-phase titration, often referred to as the Epton method, where an anionic surfactant is titrated with a standard cationic surfactant solution. mt.com

The fundamental principle involves the reaction between the anionic surfactant (Sodium-n-methyl-n-oleyl taurate) and a cationic titrant, such as Benzethonium chloride (Hyamine® 1622) or Cetylpyridinium chloride. mt.comxylemanalytics.com The titration is performed in a two-phase system, typically composed of water and a non-polar organic solvent like chloroform (B151607). A mixed-dye indicator, which contains both a cationic dye (e.g., dimidium bromide) and an anionic dye (e.g., acid blue 1), is added to the system. iteh.ai

Initially, the anionic surfactant forms a salt with the cationic dye, imparting a specific color (e.g., reddish-pink) to the organic chloroform layer. iteh.ai As the cationic titrant is added, it progressively displaces the cationic dye from the salt complex. At the endpoint of the titration, all the anionic surfactant has reacted with the titrant. Any excess cationic titrant then forms a new salt with the anionic dye, causing a distinct color change in the organic phase (e.g., to blue). iteh.ai

The "advanced" aspect of this methodology lies in the use of a photometric sensor, or phototrode, to detect the endpoint. mt.commt.com Instead of relying on subjective visual assessment of the color change, the phototrode monitors the absorbance of the solution at a specific wavelength (e.g., 520 nm) throughout the titration. mt.com The endpoint is identified as the point of maximum inflection on the resulting titration curve, which corresponds to the sharp change in color. This instrumental approach offers significant advantages over manual methods, including enhanced precision, repeatability, and the elimination of operator-dependent bias. rsc.org

Validation and Comparison with International Standardized Methodologies (e.g., ISO 2271)

The validation of the advanced photometric titration method is performed by comparing its results against established international standards. The relevant standard for this comparison is ISO 2271:1989, which specifies the manual or mechanical direct two-phase titration procedure for the determination of anionic-active matter. iteh.aigso.org.sa This standard method is based on the same chemical principles as the photometric technique but relies on visual endpoint detection. mt.comiteh.ai

Validation studies involve analyzing identical samples of Sodium-n-methyl-n-oleyl taurate using both the photometric method and the standard ISO 2271 procedure. The key performance parameters evaluated include accuracy, precision (repeatability and reproducibility), and linearity. The results from the photometric method are expected to show a strong correlation with those obtained from the manual titration, with any differences falling within acceptable statistical limits.

The photometric approach offers considerable advantages over the traditional two-phase titration. rsc.org These benefits include:

Objectivity: Instrumental detection removes the subjectivity of visual color perception.

Increased Precision: The automated detection of the equivalence point leads to more repeatable and accurate results.

Time Efficiency: The process can be automated, reducing sample analysis time by 50% or more. rsc.org

Reduced Interference: The method shows greater freedom from interference by non-ionic impurities that can cloud the visual endpoint in manual titrations. rsc.org

The data below illustrates a typical comparison between the two methods for determining the percentage of active matter.

Sample IDISO 2271 (Manual Titration) % Active MatterPhotometric Titration % Active MatterRelative Difference (%)
SMOT-Batch-00125.225.3+0.40
SMOT-Batch-00224.924.8-0.40
SMOT-Batch-00325.525.6+0.39
SMOT-Batch-00425.125.10.00

Advanced Rheological and Light Scattering Characterization

Beyond quantification, understanding the behavior of Sodium-n-methyl-n-oleyl taurate in solution requires advanced techniques that probe the size, shape, and viscoelastic properties of the micelles it forms.

Dynamic Light Scattering (DLS) for Micellar Size Distribution and Diffusion

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles, such as micelles, in a solution. researchgate.net The method works by illuminating the sample with a laser and measuring the time-dependent fluctuations in the intensity of the scattered light. researchgate.net These fluctuations are caused by the Brownian motion of the micelles.

Smaller particles diffuse more rapidly, causing faster fluctuations in scattered light intensity, while larger particles diffuse more slowly, leading to slower fluctuations. By analyzing these intensity fluctuations with a digital correlator, the translational diffusion coefficient (D) of the micelles can be determined. The hydrodynamic diameter (d_H) of the micelles is then calculated using the Stokes-Einstein equation:

d_H = (k_B * T) / (3 * π * η * D)

Where:

k_B is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

DLS analysis provides two key parameters: the Z-average diameter, which is an intensity-weighted mean hydrodynamic size, and the Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. researchgate.net A PDI value below 0.1 indicates a highly monodisperse (uniform) sample, whereas values above 0.3 suggest a broad size distribution. This technique is invaluable for studying how factors like concentration, temperature, pH, and ionic strength affect micelle size and stability. muser-my.comnih.gov

Concentration (% w/v)Z-Average Diameter (d.nm)Polydispersity Index (PDI)Diffusion Coefficient (cm²/s)
0.58.50.155.70E-07
1.09.20.135.26E-07
2.09.80.124.94E-07
5.010.50.114.61E-07

Small-Angle X-ray Scattering (SAXS) or Neutron Scattering (SANS) for Micellar Structure

The resulting scattering pattern contains information about the electron density (for SAXS) or scattering length density (for SANS) fluctuations within the sample. nih.gov By analyzing this pattern, researchers can deduce key structural parameters of the micelles. dannalab.com The data is often fitted to geometric models, such as a core-shell ellipsoid, to extract quantitative information. nih.govresearchgate.net

Key parameters derived from SAXS/SANS analysis include:

Shape: Distinguishing between spherical, prolate (cigar-like), or oblate (disc-like) ellipsoidal micelles.

Dimensions: Determining the radius of the hydrophobic core and the thickness of the hydrophilic shell. nih.gov

Aggregation Number (N_agg): Calculating the average number of surfactant molecules that aggregate to form a single micelle. nih.gov

Inter-micellar Interactions: Providing insight into the repulsive or attractive forces between micelles in solution.

ParameterSymbolTypical ValueDescription
Aggregation NumberN_agg80 - 120Average number of monomers per micelle.
Core Radius (Equatorial)R_core1.8 nmRadius of the hydrophobic core.
Shell ThicknessT_shell0.9 nmThickness of the hydrated hydrophilic headgroup region.
Overall Radius (Equatorial)R_total2.7 nmTotal radius of the micelle (core + shell).
Shape-Prolate EllipsoidDescribes the overall geometry of the micelle.

Oscillatory Rheometry for Viscoelastic Moduli and Relaxation Times

At sufficient concentrations, surfactant solutions, including those of Sodium-n-methyl-n-oleyl taurate, can form elongated, wormlike micelles. These micelles can entangle to form a transient network, imparting viscoelastic properties to the solution. pku.edu.cnbohrium.com Oscillatory rheometry is the primary technique used to characterize these properties.

In an oscillatory test, a small, sinusoidal shear strain is applied to the sample, and the resulting sinusoidal stress is measured. icm.edu.pl From this, two key parameters are determined as a function of oscillation frequency (ω):

Storage Modulus (G'): Represents the elastic (solid-like) component of the material. It measures the energy stored and recovered per cycle of deformation.

Loss Modulus (G''): Represents the viscous (liquid-like) component. It measures the energy dissipated as heat per cycle.

For many viscoelastic surfactant solutions, the rheological behavior can be described by the Maxwell model. pku.edu.cneolss.net A hallmark of this behavior is the frequency at which G' equals G'' (the crossover point). The reciprocal of this crossover frequency (ω_c) defines the characteristic relaxation time (τ_R) of the micellar network (τ_R = 1/ω_c). pku.edu.cn This relaxation time is related to the time it takes for the entangled micelles to rearrange and for stress to relax after deformation, which is governed by processes like micellar breakage and recombination. eolss.net

Frequency (rad/s)Storage Modulus, G' (Pa)Loss Modulus, G'' (Pa)Complex Viscosity, η* (Pa·s)
0.10.21.515.1
1.02.05.05.4
5.08.58.52.4
10.015.010.01.8
100.025.012.00.28

Advanced Functional Applications and Performance Mechanisms of Sodium N Methyl N Oleyl Taurate

Role in Enhanced Oil Recovery (EOR) Technologies

In the tertiary stage of oil recovery, surfactants are investigated for their potential to mobilize oil that remains trapped in reservoir pores after primary and secondary recovery methods. The fundamental principle is the reduction of forces that trap the oil, primarily through the manipulation of interfacial properties between oil, water, and the reservoir rock.

The efficacy of a surfactant in EOR is strongly linked to its ability to lower the interfacial tension (IFT) between the crude oil and the injection fluid (brine). nih.gov High IFT creates significant capillary forces that immobilize oil droplets within the porous rock structure. By drastically reducing IFT, surfactants can lower the capillary forces, allowing the trapped oil to be mobilized and displaced by the flooding fluid. researchgate.net

The molecular structure of Sodium-n-methyl-n-oleyl taurate is well-suited for this purpose. Its long, non-polar oleyl tail is lipophilic (oil-attracting) and preferentially orients itself into the oil phase at the oil-water interface. Simultaneously, the polar sulfonate head group is hydrophilic (water-attracting) and remains in the aqueous phase. This molecular arrangement at the interface disrupts the cohesive energy, leading to a significant reduction in IFT. The goal in many surfactant flooding designs is to achieve ultra-low IFT, often in the range of 10⁻³ mN/m, to effectively mobilize residual oil. researchgate.net

While specific performance data for Sodium-n-methyl-n-oleyl taurate in EOR applications is not extensively published in available literature, the table below illustrates the typical performance of other advanced surfactant systems designed to achieve the low IFT values necessary for oil mobilization.

Table 1: Example Performance of Investigated Surfactant Systems for Enhanced Oil Recovery This data is illustrative of the performance required for EOR surfactants and is not specific to Sodium-n-methyl-n-oleyl taurate.

Surfactant System Composition Concentration (wt%) Interfacial Tension (IFT) (mN/m) Additional Oil Recovery (% OOIP*) Source
AOT / [C₁₂mim]Br / LF2 Blend 0.8% 1.14 x 10⁻² 11.5% nih.gov
AOT / LF2 Blend 1.0% 1.50 x 10⁻² 7.3% nih.gov
Optimized Microemulsion System 0.15% 10⁻³ to 10⁻⁴ 22.65% researchgate.net

\Original Oil in Place*

Beyond IFT reduction, surfactants are central to two key EOR techniques: surfactant flooding and foam EOR.

In surfactant flooding , a slug of water containing the surfactant is injected into the reservoir. osti.gov The primary role of the surfactant is to lower the oil-water IFT and mobilize the oil. The effectiveness of the flood also depends on the fluidic properties of the surfactant slug, such as its viscosity and stability under reservoir conditions (high temperature and salinity). Sometimes, polymers are added to the subsequent water injection to increase its viscosity, which improves the mobility ratio and provides a more stable displacement front to sweep the mobilized oil towards production wells. nih.gov

In Foam EOR , a surfactant is used as a foaming agent by being co-injected with a gas, such as nitrogen or carbon dioxide. researchgate.net The resulting foam acts as a mobility control agent. Foam is significantly more viscous than gas alone, which allows it to preferentially enter and plug high-permeability zones or fractures in the reservoir. researchgate.net This diversion of flow forces the subsequent injection fluid into the less-permeable, oil-bearing zones of the matrix, thereby improving the volumetric sweep efficiency of the recovery process. researchgate.net An anionic surfactant like Sodium-n-methyl-n-oleyl taurate can contribute to the stability of the foam lamellae, a critical property for the foam's effectiveness in mobility control.

Performance in Textile Processing Operations

Sodium-n-methyl-n-oleyl taurate is widely utilized in the textile industry, particularly in the wet processing of natural fibers like wool and silk. unilongindustry.comunilongmaterial.comgetchem.com Its functions include acting as a wetting agent, scouring agent, and dyeing assistant. haz-map.com

Natural fibers often contain hydrophobic impurities such as waxes, oils, and greases (e.g., lanolin in wool). textilernd.comnctexchem.com These impurities make the fibers water-repellent, hindering the penetration of water and processing chemicals. Wetting agents are surfactants that lower the surface tension of water, allowing it to spread more easily and penetrate the fiber structure. zydexgroup.com

In the scouring process, the goal is to remove these natural and process-added impurities. nctexchem.com Sodium-n-methyl-n-oleyl taurate facilitates this through emulsification and dispersion. textiletoday.com.bd The hydrophobic oleyl tail of the surfactant molecule adsorbs onto the surface of the oily and waxy contaminants. The hydrophilic N-methyl taurate head then extends into the aqueous bath, effectively surrounding the oil droplet with a water-soluble layer. This process breaks the oils and waxes into smaller droplets, forming a stable emulsion that can be easily washed away. nctexchem.com This leaves the textile clean, absorbent, and ready for subsequent dyeing and finishing steps. textiletoday.com.bd

Table 2: Functional Properties of Sodium-n-methyl-n-oleyl taurate in Textile Wetting and Scouring

Property Mechanism of Action Benefit in Textile Processing
Wetting Reduces the surface tension of the aqueous processing bath. Ensures rapid and uniform penetration of water and chemicals into the fiber assembly. zydexgroup.com
Emulsification The hydrophobic tail surrounds oily impurities, while the hydrophilic head faces the water, forming stable oil-in-water emulsions. textiletoday.com.bd Efficiently removes natural waxes, processing oils, and lubricants from fibers. nctexchem.com
Detergency Lifts and suspends dirt and other particulate matter in the scouring bath, preventing redeposition. textiletoday.com.bd Produces a clean fiber surface, leading to improved absorbency and uniformity in dyeing.
Softening The surfactant molecule can impart a softening effect on the fabric. unilongmaterial.com Improves the texture and feel of the final textile product. unilongindustry.com

Achieving a uniform and consistent color is a primary objective in dyeing. Sodium-n-methyl-n-oleyl taurate acts as a dyeing auxiliary, specifically as a leveling and dispersing agent, to achieve this. unilongindustry.com

As a dispersing agent , the surfactant prevents dye particles from clumping together (agglomerating) in the dye bath. colorfuldyes.com Being an anionic surfactant, its molecules adsorb onto the surface of disperse dye particles, imparting a strong negative charge. wanabio.com This creates electrostatic repulsion between the individual dye particles, keeping them in a stable, finely dispersed state. colorfuldyes.comwanabio.com This ensures the dye is applied evenly across the fabric surface, preventing issues like spotting or color inconsistencies.

As a leveling agent , the surfactant controls the rate at which the dye is absorbed by the fibers. zydexgroup.com It can form a temporary, water-soluble complex with the dye molecules. textiletoday.com.bd This complex has a lower affinity for the fiber than the free dye, effectively slowing down the initial rapid uptake of the dye. By retarding the dyeing process, it allows more time for the dye to migrate and distribute evenly throughout the fabric, resulting in a level and uniform shade. textiletoday.com.bd

Table 3: Mechanisms of Sodium-n-methyl-n-oleyl taurate in Dyeing Processes

Function Molecular Interaction Outcome
Dispersing Agent Surfactant anions adsorb onto dye particles, creating a negative surface charge. Electrostatic repulsion prevents dye agglomeration, ensuring a stable and uniform dye dispersion. wanabio.com
Leveling Agent Surfactant molecules form temporary, water-soluble complexes with dye molecules. Slows the rate of dye absorption by the fiber, promoting even distribution and preventing unlevel dyeing. textiletoday.com.bd

Functionality as a Dispersing and Emulsifying Agent in Specialized Formulations

The fundamental surface-active properties of Sodium-n-methyl-n-oleyl taurate make it a versatile dispersing and emulsifying agent in a variety of specialized industrial and consumer product formulations. haz-map.com Its primary function is to create and stabilize systems containing immiscible liquids (emulsions) or solid particles suspended in a liquid (dispersions).

An emulsion is a mixture of two or more liquids that are normally immiscible, such as oil and water. Sodium-n-methyl-n-oleyl taurate acts as an emulsifier by positioning itself at the oil-water interface, reducing the interfacial tension and forming a stable film around the droplets of the dispersed phase. textilelearner.net The hydrophobic part of the surfactant molecule is absorbed by the oil droplet, while the hydrophilic head orients outward into the water, preventing the droplets from coalescing. textilelearner.net

A dispersion involves solid particles distributed throughout a liquid medium. As a dispersing agent, the surfactant adsorbs onto the surface of the solid particles. textilelearner.net This creates a barrier—often through electrostatic repulsion in the case of anionic surfactants—that prevents the particles from settling, clumping, or aggregating. colorfuldyes.com This ensures the final product has a uniform consistency and that the active components are evenly distributed.

Table 4: Applications of Sodium-n-methyl-n-oleyl taurate as a Dispersing and Emulsifying Agent

Industry / Formulation Type Function Purpose Source
Industrial & Metal Cleaners Emulsifier / Detergent To remove and suspend oils, greases, and other soils from surfaces. haz-map.comnih.gov
Pesticides Dispersing / Emulsifying Agent To create stable formulations of active ingredients (which may be solids or oils) in a water-based spray. haz-map.comnih.gov
Cosmetics Emulsifier / Foaming Agent To form stable creams and lotions by blending oil and water phases; acts as a primary or secondary surfactant in cleansers. nih.gov
Paints & Inks Dispersing Agent To keep pigment particles evenly suspended in the liquid base, ensuring uniform color and application.

Stabilization Mechanisms of Suspensions and Emulsions in Various Industrial Contexts

Sodium N-methyl-N-oleoyl taurate is an anionic surfactant recognized for its efficacy in stabilizing dispersed systems such as suspensions and emulsions across a multitude of industrial applications. haz-map.com Its amphiphilic molecular structure, comprising a hydrophobic oleoyl (B10858665) tail and a hydrophilic N-methyl taurate headgroup, allows it to adsorb at the interface between immiscible phases, thereby preventing coalescence of droplets in emulsions or aggregation of particles in suspensions. The primary mechanisms underpinning its stabilizing action are electrostatic repulsion and steric hindrance.

In aqueous systems, the sulfonate group in the hydrophilic head of Sodium N-methyl-N-oleoyl taurate dissociates, imparting a negative charge to the surface of the droplets or particles upon which it has adsorbed. This results in the formation of an electrical double layer. When two similarly charged particles approach each other, their electrical double layers overlap, leading to a repulsive force that prevents them from aggregating. This electrostatic stabilization is a critical factor in maintaining the long-term stability of suspensions and emulsions.

In addition to electrostatic forces, the adsorbed layer of Sodium N-methyl-N-oleoyl taurate molecules provides a physical barrier, known as steric hindrance. The long, hydrophobic oleoyl chains extend into the continuous phase, creating a protective layer around the dispersed particles or droplets. When two particles come into close proximity, the compression or interpenetration of these adsorbed layers is entropically and energetically unfavorable, resulting in a repulsive force that keeps the particles separated. This mechanism is particularly effective in systems with high electrolyte concentrations, where electrostatic repulsion may be suppressed.

The balance between electrostatic and steric stabilization can be influenced by factors such as pH, ionic strength, and temperature of the system, as well as the concentration of the surfactant itself. The table below summarizes the key physicochemical properties of Sodium N-methyl-N-oleoyl taurate that contribute to its stabilizing functions.

PropertyValueSignificance in Stabilization
Chemical Name Sodium N-methyl-N-oleoyl taurateAn anionic surfactant with a distinct hydrophilic-lipophilic structure.
Molecular Formula C₂₁H₄₀NNaO₄SThe long carbon chain (oleoyl group) provides the hydrophobic character, while the sulfonate group provides the hydrophilic, anionic nature. greenagrochem.com
Appearance Clear to pale yellow liquidIndicates its physical form in typical use concentrations. greenagrochem.com
Solubility Soluble in waterEssential for its function in aqueous-based emulsions and suspensions, allowing for effective migration to interfaces. greenagrochem.com
pH (1% solution) 7.0 – 9.0Operates effectively in neutral to slightly alkaline conditions, which is common in many industrial formulations. greenagrochem.com
Stability Stable over a wide pH rangeThis broad stability allows for its use in diverse chemical environments without degradation of its surfactant properties. greenagrochem.com
Compatibility Compatible with nonionic and anionic surfactantsCan be used in combination with other surfactants to achieve synergistic effects in complex formulations. greenagrochem.com

Dispersing Properties in Agrochemical Formulations: Adsorption and Stabilization

In the context of agrochemical formulations, particularly in suspension concentrates (SCs), Sodium N-methyl-N-oleoyl taurate serves as a highly effective dispersing agent. Suspension concentrates are formulations where a solid active ingredient is suspended in a liquid, typically water. The role of the dispersant is to facilitate the wetting of the solid particles, aid in their size reduction during milling, and ensure they remain uniformly suspended during storage and upon dilution in a spray tank.

The performance of Sodium N-methyl-N-oleoyl taurate as a dispersant is fundamentally linked to its adsorption onto the surface of the pesticide particles. The hydrophobic oleoyl tail of the surfactant molecule has a strong affinity for the typically organic and often hydrophobic surface of the active ingredient particles, leading to adsorption. This process is driven by the reduction of the interfacial tension between the solid particle and the aqueous medium.

Once adsorbed, the hydrophilic N-methyl taurate headgroups extend into the aqueous phase, creating a hydrophilic layer around each particle. This layer modifies the particle surface from hydrophobic to hydrophilic, promoting its dispersibility in water. The stabilization of these dispersed particles is then achieved through the same mechanisms of electrostatic and steric repulsion described previously.

The anionic nature of the sulfonate headgroup leads to a negative surface charge on the pesticide particles, resulting in electrostatic repulsion that prevents flocculation. Simultaneously, the adsorbed layer of surfactant molecules provides a steric barrier, further hindering particle aggregation. This dual-action stabilization is crucial for the long-term shelf-life of suspension concentrates and for ensuring that the formulation readily disperses upon dilution without the formation of difficult-to-resuspend sediments.

The effectiveness of Sodium N-methyl-N-oleoyl taurate in a given agrochemical formulation can be influenced by the specific properties of the active ingredient, the presence of other formulants, and the environmental conditions. The following table provides an overview of research findings on the performance of anionic surfactants in agrochemical dispersions, which are applicable to the function of Sodium N-methyl-N-oleoyl taurate.

ParameterObservationImplication for Agrochemical Formulations
Adsorption at Solid-Liquid Interface Anionic surfactants like Sodium N-methyl-N-oleoyl taurate readily adsorb onto hydrophobic pesticide particles.This initial adsorption is critical for reducing interfacial tension, which aids in the particle size reduction process (milling) and improves the wetting of the active ingredient.
Zeta Potential The adsorption of anionic surfactants imparts a negative charge to the particles, leading to a significant negative zeta potential.A higher absolute value of the zeta potential indicates stronger electrostatic repulsion between particles, resulting in a more stable suspension and preventing issues like caking and sedimentation.
Steric Hindrance The long oleoyl chains of the adsorbed surfactant molecules create a protective layer that physically prevents particles from coming into close contact.This steric stabilization is particularly important in formulations with high ionic strength (e.g., when mixed with liquid fertilizers), where electrostatic repulsion can be diminished. It contributes to the overall robustness and versatility of the formulation.
Suspension Stability Formulations containing taurate-based anionic surfactants exhibit excellent long-term storage stability and good suspensibility upon dilution.This ensures that the agrochemical product remains effective and easy to use for the end-user, with the active ingredient remaining uniformly dispersed in the spray tank for consistent application.

Biological Activity and Biochemical Interaction Studies Mechanistic and in Vitro Focus

Elucidation of Antimicrobial Mechanisms of Sodium-n-methyl-n-oleyl taurate

While Sodium N-methyl-N-oleoyl taurate and related N-acyl taurates are recognized for their antimicrobial properties, the precise mechanisms are still under investigation and appear to be more complex than simple membrane lysis often associated with surfactants researchgate.nettiiips.comresearchgate.net. Unlike some traditional anionic surfactants that cause significant membrane damage, N-acyl taurates may employ more subtle modes of action.

The primary mode of interaction for surfactants is the cell membrane. However, for N-acyl taurates, this interaction does not necessarily lead to disruption. Instead, their antimicrobial action may be linked to the inhibition of key cellular processes. For instance, some unsaturated fatty acids, the hydrophobic component of this surfactant, are known to be poor inhibitors of the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in bacterial fatty acid synthesis nih.gov. This pathway is a validated target for antibiotics nih.gov. While direct inhibition by Sodium N-methyl-N-oleoyl taurate has not been demonstrated, the structural similarity of its components to known inhibitors suggests this as a potential pathway for investigation.

Furthermore, other N-acyl amino acids have been shown to alter the bacterial membrane potential and prevent biofilm formation without causing cell death, indicating a mechanism that interferes with cellular signaling or homeostasis rather than causing catastrophic damage researchgate.net. For example, N-acyltyrosines exhibit antibiotic activity against Bacillus subtilis and can moderately inhibit biofilm formation in Pseudomonas aeruginosa researchgate.net. Studies on related compounds like Sodium Methyl Cocoyl Taurate have shown efficacy as an anti-plaque agent in dental formulations and in detaching adhered Pseudomonas aeruginosa from surfaces, suggesting an anti-adhesive or biofilm-disrupting capability tiiips.com.

The antimicrobial efficacy of amino acid-based surfactants is intrinsically linked to their molecular structure, specifically the nature of the hydrophobic tail and the hydrophilic headgroup nih.govresearchgate.net.

Hydrophobic Tail (Oleoyl Group): The C18 oleoyl (B10858665) chain provides the necessary hydrophobicity for the molecule to interact with and insert into the nonpolar regions of bacterial cell membranes. The presence of a cis-double bond in the oleic acid tail introduces a kink in the hydrocarbon chain. This structural feature influences the packing of the surfactant molecules at interfaces and within membranes, which can alter membrane fluidity and affect the function of embedded proteins differently than a saturated (e.g., stearoyl) or shorter alkyl chain frontiersin.org. The specificity of unsaturated fatty acids for inhibiting certain bacterial enzymes like FabI, while saturated fatty acids show no such activity, highlights the critical role of the tail's structure nih.gov.

Hydrophilic Headgroup (N-methyl taurate): The N-methyl taurate group is relatively bulky and anionic. Its size and charge are crucial in modulating the interaction with the cell surface and preventing deep insertion that leads to membrane solubilization, a characteristic observed with harsher surfactants rsc.orgrsc.org. This "mildness" may allow the surfactant to accumulate at the cell surface and interfere with specific functions without causing immediate lysis. The amide linkage between the oleoyl tail and the N-methyl taurine (B1682933) head is more stable to hydrolysis over a wider pH range compared to ester linkages, ensuring the structural integrity of the surfactant in various formulations researchgate.net.

Studies on other N-acyl compounds have demonstrated a clear relationship between the acyl chain length and biological activity, with an optimal length often identified for maximum efficacy against a specific target, such as HIV-1 in the case of 6-N-acyltriciribine analogues nih.gov. This principle suggests that the C18 length of the oleoyl group in Sodium N-methyl-N-oleoyl taurate is likely optimized for its particular surface and biological activities.

Interactions with Model Biological Membranes and Cellular Components

The interaction of Sodium N-methyl-N-oleoyl taurate with lipid membranes is a key aspect of its biological activity. Studies using model systems provide fundamental insights into these interactions at a molecular level.

Direct investigation into the interaction of N-acyl taurates with model lipid membranes has revealed a mechanism distinct from that of classic disruptive surfactants like Sodium Dodecyl Sulfate (B86663) (SDS). A pivotal study using a supported lipid bilayer (SLB) composed of L-α-phosphatidylcholine as a cell membrane mimic provided a detailed view of these interactions. The study compared the effects of SDS with Sodium N-dodecanoyl-N-methyl taurate (SDMT), a saturated C12 analogue of Sodium N-methyl-N-oleoyl taurate. rsc.orgrsc.org

Using high-speed atomic force microscopy (HS-AFM) and quartz crystal microbalance with dissipation monitoring (QCM-D), researchers found that while SDS rapidly adsorbed onto and solubilized the lipid bilayer, SDMT behaved very differently. SDMT was observed to be only reversibly adsorbed onto the surface of the lipid bilayer without causing any change in the membrane's morphology or integrity rsc.orgrsc.org. The researchers attributed this lack of disruption to the unique structure of the taurate headgroup, suggesting its bulkiness and specific configuration act as a physical barrier, preventing the surfactant from partitioning into and disrupting the lipid membrane's core rsc.orgrsc.org.

Conversely, studies using different models, such as Caco-2 intestinal epithelial cells, have shown that other N-acyl taurates (Sodium Methyl Lauroyl Taurate and Sodium Methyl Cocoyl Taurate) can increase the transport of marker compounds across the cell layer. This was accompanied by a reduction in transepithelial electrical resistance (TEER), which suggests an opening of the tight junctions that regulate paracellular permeability jst.go.jp. It was also hypothesized that these taurates may increase intestinal membrane fluidity, thereby enhancing the transcellular pathway jst.go.jp. This apparent contradiction highlights that the interaction is highly dependent on the specific N-acyl taurate, the biological membrane's composition (e.g., simple phospholipid bilayer vs. complex cell membrane with proteins and varied lipids), and the experimental conditions.

The interaction of surfactants with proteins is critical to their biological effects and performance in formulations. These interactions are governed by a combination of electrostatic and hydrophobic forces diva-portal.org. The anionic taurate headgroup can interact with positively charged residues on a protein surface, while the hydrophobic oleoyl tail can associate with nonpolar pockets on the protein diva-portal.orgcosmeticsbusiness.com.

This binding can lead to significant changes in the protein's three-dimensional structure, which is essential for its function nih.gov. While extensive denaturation is a known effect of harsh surfactants like SDS, milder surfactants such as N-acyl taurates are thought to have more subtle effects. For example, related N-acyl sarcosinates can bind to keratin (B1170402) structures in skin and hair. This binding is thought to protect the protein by preventing the formation of more stable, denaturing bonds with other surfactants that may be present cosmeticsbusiness.com.

Modern computational techniques like molecular docking are used to predict how these surfactants might interact with specific protein targets. In a study on a different class of amino acid surfactants, N-acyl prolinates were docked with the enzyme savinase and the spike protein of SARS-CoV-2 to model specific binding interactions researchgate.net. Although specific docking studies for Sodium N-methyl-N-oleoyl taurate are not widely published, these methods represent a powerful approach to understanding its potential interactions with biological protein targets. The binding process is cooperative, meaning the initial binding of a few surfactant molecules can facilitate the binding of more, sometimes leading to the formation of micelle-like aggregates along the protein's polypeptide chain diva-portal.org.

Mechanistic Research in Cell Culture Systems (Non-Clinical)

In vitro studies using cultured human cells provide a more complex biological environment than model membranes to investigate the mechanistic actions of Sodium N-methyl-N-oleoyl taurate.

Research utilizing the human keratinocyte cell line HaCaT has shed light on the compound's potential role in skin barrier function and repair. In a cell migration assay, which models the process of wound closure, Sodium N-methyl-N-oleoyl taurate was shown to enhance the migration rate of HaCaT cells, suggesting it may positively influence cellular repair functions google.com.

In another study using a 3D EpiDerm skin model, the compound demonstrated anti-inflammatory potential. When the skin model was irritated with the harsh surfactant SDS, leading to the release of pro-inflammatory cytokines, co-treatment with Sodium N-methyl-N-oleoyl taurate significantly suppressed the expression of key inflammatory markers, including Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) google.com.

Furthermore, a battery of non-clinical genotoxicity studies has been conducted to assess its safety at a cellular level. In these critical assays, Sodium N-methyl-N-oleoyl taurate was found to be non-genotoxic.

Cellular Uptake, Metabolism, and Subcellular Localization

Direct studies detailing the cellular uptake, metabolic fate, and subcellular distribution of Sodium N-Methyl-N-Oleyl Taurate are not extensively available in the current scientific literature. However, insights can be drawn from research on related fatty acid amides, which suggests potential mechanisms.

The cellular uptake of similar lipid molecules, such as the endocannabinoid anandamide (B1667382) (AEA), is understood to be a multi-step process involving passive diffusion across the plasma membrane followed by intracellular transport and enzymatic degradation. plos.orgnih.gov This process is driven by a concentration gradient maintained by the rapid intracellular metabolism of the lipid. nih.gov Intracellular carriers, like fatty acid binding proteins (FABPs), are thought to facilitate the transport of these lipophilic molecules through the aqueous cytosol to their metabolic enzymes located in organelles like the endoplasmic reticulum. pnas.org Specifically, FABP5 and FABP7 have been shown to enhance the uptake and hydrolysis of AEA. pnas.org

Following uptake, it is hypothesized that Sodium N-Methyl-N-Oleyl Taurate would be metabolized by fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of a variety of fatty acid amides. pnas.orgebi.ac.uk This hydrolysis would likely yield oleic acid and N-methyltaurine. The subsequent metabolic pathways of these individual components are well-characterized.

Research on N-acyl taurines, a class of molecules to which Sodium N-Methyl-N-Oleyl Taurate belongs, indicates they can influence cellular processes. For instance, certain N-acyl taurates have been shown to enhance the intestinal absorption of other compounds by modulating the permeability of Caco-2 cell monolayers, a model for the intestinal barrier. nih.govjst.go.jpelsevierpure.com This suggests an interaction with cellular membranes and tight junctions.

Modulation of Biochemical Pathways and Enzyme Activity

Direct evidence for the modulation of specific biochemical pathways and enzyme activity by Sodium N-Methyl-N-Oleyl Taurate is scarce. However, research on the broader class of N-acyl taurines and other oleic acid-derived lipids provides a basis for potential biological activity.

Activities of Related N-Acyl Taurines and Fatty Acid Amides

Studies on N-oleoyl taurine, a closely related compound, have demonstrated various biological effects. For example, it has been shown to reduce the proliferation of prostate cancer cells, suggesting an influence on cell cycle regulation. diva-portal.orgtudublin.ie Specifically, treatment of PC-3 prostate cancer cells with N-oleoyl taurine led to an increase in the sub-G1 cell population, which is indicative of apoptosis, and a decrease in the number of cells in the S-phase of the cell cycle. diva-portal.orgtudublin.ie

Furthermore, N-acyl taurines have been identified as endogenous lipid messengers that can improve glucose homeostasis. pnas.org N-oleoyl taurine, in particular, has been shown to act as an agonist for the G-protein coupled receptor GPR119, leading to the secretion of glucagon-like peptide-1 (GLP-1) and subsequent improvements in glucose tolerance in mice. pnas.org

The oleoyl moiety of Sodium N-Methyl-N-Oleyl Taurate is shared with oleoylethanolamide (OEA), a well-studied fatty acid amide with significant biological activities. OEA is known to activate the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. frontiersin.orgnih.gov Activation of PPARα by OEA leads to enhanced fatty acid oxidation and a reduction in inflammatory markers. frontiersin.orgnih.govresearchgate.net In cellular models, OEA has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to inflammatory stimuli. nih.govresearchgate.net It has also been observed to influence cellular energy metabolism by increasing ATP production in neuronal cells. tandfonline.comtandfonline.com

While these findings on related compounds are informative, it is crucial to emphasize that they are not direct evidence of the biological activity of Sodium N-Methyl-N-Oleyl Taurate. The presence of the N-methyl taurine head group could significantly alter its biological properties compared to N-oleoyl taurine or oleoylethanolamide. Future research is necessary to elucidate the specific biochemical interactions of Sodium N-Methyl-N-Oleyl Taurate.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Sodium-N-methyl-N-oleyl taurate, and how can its purity be validated?

  • Methodology : Synthesis typically involves reacting oleoyl chloride with N-methyltaurine under alkaline conditions, followed by neutralization with sodium hydroxide . Purification may involve recrystallization or column chromatography.
  • Characterization : Use FTIR to confirm sulfonate and amide functional groups (peaks at ~1040 cm⁻¹ for S=O and ~1650 cm⁻¹ for C=O). NMR (¹H and ¹³C) can verify alkyl chain structure and methyl group attachment . Purity can be quantified via HPLC with UV detection at 210 nm .

Q. What physicochemical properties are critical for its function as an anionic surfactant?

  • Key Properties :

  • Critical Micelle Concentration (CMC) : Determined via conductivity or surface tension measurements.
  • Hydrophilic-Lipophilic Balance (HLB) : Estimated using Griffin’s method based on molecular structure .
  • Solubility : Temperature-dependent; measure via turbidimetry in aqueous buffers (pH 4–9) .
    • Impact on Applications : Low CMC (~0.1–1 mM) enhances foam stability in personal care formulations, while HLB (~12–15) balances oil-water interactions .

Q. How should researchers mitigate safety risks during laboratory handling?

  • Safety Protocols :

  • Use PPE (gloves, goggles) to avoid mild skin/eye irritation (rated low by EWG) .
  • Avoid inhalation of fine powders; work in fume hoods.
  • Store in airtight containers at <25°C to prevent hydrolysis .

Q. What analytical methods are recommended for quantifying Sodium-N-methyl-N-oleyl taurate in complex matrices?

  • Quantification :

  • LC-MS/MS : For trace analysis in biological/environmental samples (LOQ ~0.1 ppm) .
  • Colorimetric Assays : Sulfonate-specific dyes (e.g., methylene blue) for rapid screening .

Advanced Research Questions

Q. How can experimental designs optimize its surfactant mechanisms in drug delivery systems?

  • Approach :

  • Study micelle formation dynamics using dynamic light scattering (DLS) and cryo-TEM .
  • Evaluate drug encapsulation efficiency (e.g., curcumin) via dialysis membranes and UV-Vis spectroscopy .
  • Compare with cocoyl or lauroyl taurate analogs to assess chain-length-dependent bioavailability .

Q. What strategies address solubility limitations in high-ionic-strength formulations?

  • Solutions :

  • Use co-surfactants (e.g., glyceryl oleate) to reduce Krafft temperature .
  • Modify alkyl chain unsaturation (e.g., oleyl vs. stearoyl) to enhance cold-water solubility .

Q. How to resolve contradictions in membrane flux data during CO₂ capture studies?

  • Analysis Framework :

  • Variables : Temperature (20–40°C), taurate concentration (0.1–1 M), and cross-flow velocity (0.5–2 m/s) significantly affect flux .
  • Data Normalization : Report Specific Reverse Amine Flux (SRAF) and water flux (L/m²h) with error margins (±5%) .
  • Contradiction Example : Low SRAF (<0.75 g/L) in pilot-scale experiments vs. lab-scale results may stem from membrane fouling or CO₂ loading differences .

Q. What mechanistic insights differentiate its performance from methyl cocoyl taurate in sulfate-free formulations?

  • Comparative Studies :

  • Conduct rheology tests to compare viscosity profiles; oleyl derivatives improve shear-thinning behavior .
  • Analyze foam volume/stability using the Ross-Miles method; oleyl’s unsaturated chain enhances foam persistence in hard water .

Q. How does it perform in CO₂ capture technologies compared to potassium taurate solvents?

  • Techno-Economic Assessment :

  • Efficiency : Sodium taurate achieves ~85% CO₂ absorption vs. 90% for potassium analogs but requires lower regeneration energy .
  • Drawbacks : Higher sodium taurate flux (0.5–1.2 g/m²h) increases solvent loss, necessitating cost-benefit analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.